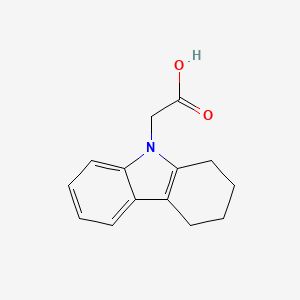

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

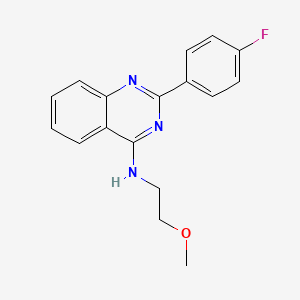

“2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid” is a chemical compound with the CAS number 21144-93-4 . It’s often used in chemical research.

Molecular Structure Analysis

The molecular formula of “this compound” is C14H15NO2 . The molecular weight is approximately 229.27 .Physical and Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or contact suppliers .Wissenschaftliche Forschungsanwendungen

Electrochemical and Electrochromic Properties

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid has been utilized in the synthesis of electrochromic materials. A study by Elkhidr, Awad, and Hreeba (2021) focused on the electrochemical synthesis and electrochromic properties of a poly(2-(9H-carbazol-9-yl) acetic acid) film. The polymer exhibited color-changing properties under different states and had potential applications in electrochromic devices (Elkhidr, Awad, & Hreeba, 2021).

Photochemical Studies

Diclofenac, a derivative of this compound, underwent photolytic transformation in a study by Eriksson, Svanfelt, and Kronberg (2010). They isolated and characterized transformation products in aqueous solutions, providing insights into the behavior of these compounds under UV irradiation (Eriksson, Svanfelt, & Kronberg, 2010).

Synthesis of Heterocyclic Compounds

Research by Smyth et al. (2007) involved the cyclization of similar acetic acid derivatives. The study highlighted the formation of various heterocyclic compounds, showcasing the chemical versatility of such molecules (Smyth et al., 2007).

Fluorescence and Inclusion Properties

A study by Lao et al. (2012) examined the fluorescence behavior of carbazole-based dyes, including derivatives of this compound. This research demonstrated the application of these compounds in developing fluorescent probes and their interaction with β-cyclodextrin (Lao et al., 2012).

Catalytic Applications

The compound's utility in catalysis was explored by Okada et al. (2016), who investigated the regioselective C-H bond acetoxylation on carbazole frameworks. Such studies are pivotal in organic synthesis, highlighting the compound's role in facilitating chemical transformations (Okada et al., 2016).

Biological Evaluation

A study by Ruan et al. (2010) focused on the synthesis and biological evaluation of a Cu(I) complex with 2-(9H-carbazol-9-yl) acetic acid, examining its cytotoxic activity against human tumor cell lines. This research opens avenues for the potential therapeutic applications of such compounds (Ruan et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLUYNBMLNNIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2447150.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)

![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)

![9-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-9H-purine](/img/structure/B2447165.png)

![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)

![N-[1-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2447168.png)